1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one
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Overview
Description
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one is a complex organic compound characterized by the presence of a bromobenzoyl group attached to a tetrahydropyridine ring
Preparation Methods
The synthesis of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoic acid and tetrahydropyridine derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Synthetic Route: The synthetic route may involve multiple steps, including the formation of intermediate compounds. For example, the bromination of benzoic acid derivatives followed by coupling with tetrahydropyridine can yield the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound finds applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-[1-(2-Bromobenzoyl)-1,4,5,6-tetrahydropyridin-3-yl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Bromobenzoyl)proline and 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea share structural similarities.
Uniqueness: The presence of the tetrahydropyridine ring and the specific positioning of the bromobenzoyl group confer unique chemical and biological properties to the compound, distinguishing it from other similar molecules .
Properties
CAS No. |
825612-23-5 |
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Molecular Formula |
C14H14BrNO2 |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
1-[1-(2-bromobenzoyl)-3,4-dihydro-2H-pyridin-5-yl]ethanone |
InChI |
InChI=1S/C14H14BrNO2/c1-10(17)11-5-4-8-16(9-11)14(18)12-6-2-3-7-13(12)15/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
HKYBWUVSROBRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(CCC1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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